molecular formula C10H13F6NO B6001141 1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine

1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine

Cat. No.: B6001141
M. Wt: 277.21 g/mol
InChI Key: SYZUSGZXGMNHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine, also known as TFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFMP is a piperidine derivative that has a trifluoromethyl group attached to it, which makes it a highly stable and potent compound.

Mechanism of Action

The mechanism of action of 1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This compound binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine transporter. This compound has been shown to increase the levels of dopamine in the brain, which can lead to improved cognitive function, increased motivation, and improved mood. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the development of pain medications.

Advantages and Limitations for Lab Experiments

1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine has several advantages and limitations for lab experiments. One of the main advantages is its high stability, which makes it a suitable compound for long-term studies. Additionally, this compound has a high affinity for the dopamine transporter, making it a potent tool for studying the function of this protein. However, one of the limitations of this compound is its high cost, which can limit its use in certain research settings.

Future Directions

There are several future directions for the study of 1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine. One potential direction is the development of this compound-based drugs for the treatment of neurological disorders, including Parkinson's disease and ADHD. Additionally, this compound can be used as a tool for studying the function of the dopamine transporter and its role in various neurological disorders. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine involves the reaction of 1-piperidin-4-ol with trifluoroacetyl chloride in the presence of a base. The reaction yields this compound as the final product. The synthesis method is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the development of drugs for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-piperidin-1-yl-2-(trifluoromethyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F6NO/c1-8(9(11,12)13,10(14,15)16)7(18)17-5-3-2-4-6-17/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZUSGZXGMNHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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